2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features an imidazole ring, a benzamide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the benzamide group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and other biochemical pathways. The compound’s functional groups can also interact with proteins and nucleic acids, potentially modulating their functions.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.
Benzamide Derivatives: Compounds such as sulpiride and tiapride contain the benzamide group.
Uniqueness
What sets 2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core substituted with a diethylamino group and a piperazine moiety, which are known to influence its biological activity.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic effects. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation. The presence of the methoxyphenyl group in this compound may enhance its binding affinity to these receptors, potentially leading to improved efficacy in treating anxiety and depression.
Anticancer Activity
Thienopyrimidine derivatives have been explored for their anticancer properties. Studies suggest that such compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific mechanism of action for this compound may involve targeting specific kinases or pathways involved in tumor growth and survival.
Antimicrobial Activity
Preliminary studies have shown that some thienopyrimidine derivatives possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes could contribute to its effectiveness against various pathogens.
Case Studies
- Study on Antidepressant Activity : A study involving a series of thienopyrimidine derivatives demonstrated significant antidepressant-like effects in animal models. The tested compounds showed increased locomotor activity and reduced immobility in forced swim tests, indicating potential efficacy similar to established antidepressants .
- Anticancer Efficacy : In vitro studies on cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting DNA fragmentation typical of apoptotic cells .
- Antimicrobial Properties : A recent investigation assessed the antimicrobial activity of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited MIC values comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(diethylamino)-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3S/c1-4-26(5-2)24-25-20-11-17-33-22(20)23(31)29(24)12-10-21(30)28-15-13-27(14-16-28)18-6-8-19(32-3)9-7-18/h6-9,11,17H,4-5,10,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHHULBKVBAPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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